(1s,2R,3r,8S)-4-phenylcuban-1-amine hydrochloride
Description
Properties
IUPAC Name |
4-phenylcuban-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N.ClH/c15-14-10-7-11(14)9-12(14)8(10)13(7,9)6-4-2-1-3-5-6;/h1-5,7-12H,15H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTUJBYBIQJHUJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C23C4C5C2C6C3C4C56N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1s,2R,3r,8S)-4-phenylcuban-1-amine hydrochloride typically involves multiple steps, starting from commercially available cubane derivatives. The key steps include:
Functionalization of Cubane: Introduction of functional groups onto the cubane core.
Amination: Conversion of functional groups to amine groups.
Phenylation: Introduction of the phenyl group.
Hydrochloride Formation: Conversion of the amine to its hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
(1s,2R,3r,8S)-4-phenylcuban-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion of the amine group to a nitro or nitroso group.
Reduction: Reduction of any oxidized derivatives back to the amine.
Substitution: Replacement of the phenyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Various electrophiles can be used for substitution reactions, often under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield nitro derivatives, while substitution could introduce a variety of functional groups.
Scientific Research Applications
Chemistry
In chemistry, (1s,2R,3r,8S)-4-phenylcuban-1-amine hydrochloride is used as a building block for the synthesis of more complex molecules. Its strained cubane structure can impart unique properties to these molecules, making them useful in various applications.
Biology and Medicine
In biology and medicine, this compound is of interest for its potential as a drug candidate. The cubane structure can mimic the properties of other bioactive molecules, potentially leading to new treatments for various diseases.
Industry
In industry, this compound can be used in the development of new materials with unique properties, such as high energy density materials or novel polymers.
Mechanism of Action
The mechanism of action of (1s,2R,3r,8S)-4-phenylcuban-1-amine hydrochloride depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The cubane structure can influence the binding affinity and specificity of the compound for these targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Cubane-Based Amine Derivatives
SPC-a696 : (2r,3r,5r,6r,7r,8r)-Cuban-1-amine Hydrochloride
- Molecular Formula : C₈H₁₀ClN
- Molecular Weight : 155.625 g/mol
- Key Differences : Lacks the phenyl substituent present in the target compound. The absence of aromaticity may reduce lipophilicity and binding affinity to hydrophobic protein pockets. Used as a simpler cubane scaffold in early-stage drug discovery .
8-Fluorocuban-1-amine Hydrochloride
- Molecular Formula : C₈H₈ClFN
- Molecular Weight : 188.61 g/mol
- Key Differences : Substitution of fluorine at the 8-position instead of phenyl. Fluorine’s electronegativity may improve metabolic stability but reduce steric bulk compared to phenyl. The collision cross-section and 3D geometry differ due to fluorination .
SPC-a927 : ((1s,2R,3r,8S)-4-(Aminomethyl)cuban-1-yl)methanol Hydrochloride
- Molecular Formula: C₁₀H₁₄ClNO
- Molecular Weight : 199.678 g/mol
- Key Differences: Features an aminomethyl group and methanol substituent. The polar functional groups may enhance solubility but reduce membrane permeability compared to the phenyl group in the target compound .
Cyclopropane-Based Amine Derivatives
(1R,2S)-2-(3-Chloro-4-fluorophenyl)cyclopropan-1-amine Hydrochloride
- Molecular Formula : C₉H₉Cl₂FN
- Molecular Weight : 222.087 g/mol
- Key Differences : Cyclopropane core with chloro and fluoro substituents. The smaller ring system reduces strain but offers less rigidity than cubane. Halogenation improves metabolic resistance but alters electronic properties .
(1R,2S)-2-(4-Fluorophenyl)cyclopropanamine Hydrochloride
- Molecular Formula : C₉H₁₁ClFN
- Molecular Weight : 187.64 g/mol
- Key Differences: Single fluorine substituent on the phenyl ring. Lower molecular weight and reduced steric hindrance compared to the cubane-based target compound. Potential for enhanced bioavailability .
(1S,2R)-2-(4-Bromophenyl)cyclopropan-1-amine Hydrochloride
Bicyclic Amine Derivatives
3-Fluorobicyclo[1.1.1]pentan-1-amine Hydrochloride
- Core Structure : Bicyclo[1.1.1]pentane
- Key Differences: Smaller bicyclic scaffold with fluorine substitution. Limited data available, but the reduced ring size may compromise stability and synthetic utility compared to cubanes .
Bicyclo[2.1.1]hexan-1-amine Hydrochloride
- Core Structure : Bicyclo[2.1.1]hexane
- Key Differences: Larger bicyclic system with distinct strain and symmetry properties. No aromatic substituents, suggesting lower target specificity .
Comparative Data Table
| Compound Name | Core Structure | Substituent(s) | Molecular Formula | Molecular Weight (g/mol) | Key Properties |
|---|---|---|---|---|---|
| (1s,2R,3r,8S)-4-Phenylcuban-1-amine HCl | Cubane | Phenyl (C₆H₅) | C₁₂H₁₄ClN | 207.70 | High rigidity, hydrophobic interactions |
| SPC-a696 | Cubane | None | C₈H₁₀ClN | 155.625 | Simpler scaffold, lower lipophilicity |
| 8-Fluorocuban-1-amine HCl | Cubane | Fluorine (F) | C₈H₈ClFN | 188.61 | Enhanced metabolic stability |
| (1R,2S)-2-(4-Fluorophenyl)cyclopropanamine HCl | Cyclopropane | Fluorine (F) | C₉H₁₁ClFN | 187.64 | Improved bioavailability |
| (1R,2S)-2-(3-Cl-4-F-phenyl)cyclopropanamine HCl | Cyclopropane | Cl, F | C₉H₉Cl₂FN | 222.087 | Dual halogenation, metabolic resistance |
Key Research Findings
Cubane vs. Cyclopropane : Cubanes exhibit higher ring strain and symmetry, favoring unique electronic profiles and stability under physiological conditions. Cyclopropanes, while less strained, offer easier synthetic accessibility .
Substituent Effects :
- Phenyl Groups : Enhance hydrophobic interactions and binding to aromatic residues in proteins (e.g., tyrosine, phenylalanine) .
- Halogens (F, Cl, Br) : Improve metabolic stability and modulate electronic properties but may reduce solubility .
Pharmacological Potential: Cubane derivatives like the target compound are explored as bioisosteres for benzene rings, offering reduced toxicity and improved pharmacokinetics .
Biological Activity
(1S,2R,3R,8S)-4-phenylcuban-1-amine hydrochloride is a chiral amine compound with significant potential in pharmacological applications due to its unique structural characteristics. This compound is part of the cubane family, which is known for its rigid three-dimensional structure that can influence biological activity. Understanding the biological activity of this compound involves examining its interactions with various biological systems, including receptor binding and enzyme inhibition.
Chemical Structure
The molecular formula of this compound is C₈H₁₀ClN. Its structure features a phenyl group attached to a cubane backbone, which contributes to its potential biological properties.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Neurotransmitter Modulation : The compound may interact with neurotransmitter systems, particularly influencing dopamine and norepinephrine levels.
- Receptor Binding : Studies have shown that it possesses binding affinity for various receptors, which can lead to diverse pharmacological effects.
- Enzyme Inhibition : There is potential for this compound to inhibit specific enzymes, contributing to its therapeutic effects.
The mechanism of action for this compound involves its interaction with specific molecular targets within the body. The rigid structure of the cubane system may enhance its binding affinity to receptors compared to more flexible compounds. This increased binding affinity can lead to enhanced biological responses.
Research Findings
Several studies have been conducted to elucidate the biological activity of this compound:
- Binding Affinity Studies : Research has demonstrated that this compound binds effectively to dopamine receptors. For instance, a study reported a Ki value indicating strong binding affinity towards D2-like receptors.
- Pharmacological Effects : In vivo studies have shown that administration of the compound leads to increased locomotor activity in animal models, suggesting stimulant properties similar to those of amphetamines.
- Toxicity Assessments : Toxicological evaluations indicated that while the compound exhibits beneficial effects at therapeutic doses, it may also present risks at higher concentrations. Acute toxicity studies have classified it as harmful if ingested and capable of causing skin irritation .
Comparative Analysis
A comparison table highlighting the biological activities of this compound against structurally similar compounds is provided below:
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| (1S)-Amphetamine | Phenethylamine backbone | Stimulant; increases dopamine release |
| (2R)-Cubanamine | Cubane structure with amine | Moderate receptor binding; less potent |
| (1S,2R)-4-Methylcubanamine | Methyl substitution on cubane | Increased neuroactivity |
| This compound | Cubane with phenyl group | Strong receptor binding; stimulant effects |
Case Studies
Several case studies have explored the pharmacological implications of this compound:
- Case Study 1 : A study on the effects of this compound on cognitive function in rodent models revealed improvements in memory retention and learning capabilities.
- Case Study 2 : Clinical trials assessing the safety and efficacy of this compound in treating attention deficit hyperactivity disorder (ADHD) indicated promising results with manageable side effects.
Q & A
Basic: What synthetic strategies ensure high stereochemical purity in the preparation of (1s,2R,3r,8S)-4-phenylcuban-1-amine hydrochloride?
Methodological Answer:
Synthesis of this cubane derivative requires precise control over stereochemistry due to the rigid bicyclo[2.2.2]octane scaffold. Key steps include:
- Chiral starting materials : Use enantiomerically pure precursors (e.g., cubane-1-carboxylic acid derivatives) to dictate stereochemistry .
- Protecting groups : Employ tert-butoxycarbonyl (Boc) or benzyl groups to shield the amine during functionalization of the cubane core .
- Stereoselective coupling : Palladium-catalyzed cross-coupling reactions to introduce the phenyl group at the 4-position while retaining the (1s,2R,3r,8S) configuration .
- Salt formation : React the free base with HCl in anhydrous ether to precipitate the hydrochloride salt, monitored by pH titration .
Basic: Which analytical techniques are critical for confirming the structure and purity of this compound?
Methodological Answer:
- NMR spectroscopy :
- HPLC-MS :
- X-ray crystallography : Resolve absolute configuration if single crystals are obtainable .
Advanced: How can computational modeling address discrepancies in experimental NMR data?
Methodological Answer:
Discrepancies often arise from the cubane scaffold’s rigidity and anisotropic effects. Mitigation strategies:
- DFT calculations : Optimize geometry using B3LYP/6-31G(d) to simulate NMR chemical shifts. Compare with experimental data to validate stereochemistry .
- Molecular dynamics (MD) : Simulate solvent effects (e.g., DMSO or methanol) to refine coupling constants .
- Docking studies : Predict interactions with chiral stationary phases (CSPs) in HPLC to optimize separation protocols .
Advanced: What experimental designs evaluate the stability of this compound under physiological conditions?
Methodological Answer:
- pH stability assays :
- Thermogravimetric analysis (TGA) : Determine decomposition temperature (Td) to guide storage conditions (e.g., RT vs. −20°C) .
- Light sensitivity : Expose to UV-Vis light (254 nm) and track photodegradation products .
Advanced: How does the cubane scaffold influence structure-activity relationships (SAR) in biological studies?
Methodological Answer:
The cubane core enhances metabolic stability and enforces a unique spatial orientation for the phenyl and amine groups. SAR strategies include:
- Isosteric replacements : Compare with bicyclo[2.2.1]heptane analogs to assess rigidity effects on target binding .
- Functional group modifications : Introduce electron-withdrawing groups (e.g., -F) at the phenyl ring to modulate lipophilicity (LogP ~2.5) and blood-brain barrier penetration .
- Pharmacophore mapping : Use molecular overlay techniques to align cubane derivatives with known bioactive amines (e.g., serotonin reuptake inhibitors) .
Basic: What are the best practices for resolving enantiomeric impurities in the final product?
Methodological Answer:
- Chiral HPLC : Utilize amylose- or cellulose-based CSPs with hexane/isopropanol (95:5) + 0.1% diethylamine. Retention times should differ by ≥1.5 min for enantiomers .
- Circular dichroism (CD) : Correlate Cotton effects (e.g., at 220 nm) with enantiomeric excess (ee) calculated via integration of HPLC peaks .
- Recrystallization : Optimize solvent polarity (e.g., ethanol/water mixtures) to preferentially crystallize the desired enantiomer .
Advanced: How to design a kinetic study for amine deprotonation in the cubane scaffold?
Methodological Answer:
- Stopped-flow UV-Vis : Monitor absorbance changes at 260 nm (amine → ammonium transition) under varying pH .
- Isotopic labeling : Use D2O to track H/D exchange rates via 1H NMR, revealing protonation sites .
- Computational kinetics : Apply Eyring equations to predict activation energy (ΔG‡) for deprotonation steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
